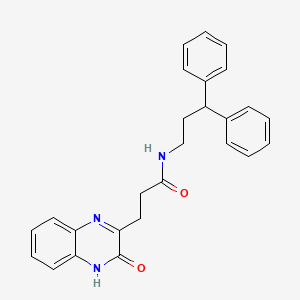

N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide

CAS No.:

Cat. No.: VC14762645

Molecular Formula: C26H25N3O2

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25N3O2 |

|---|---|

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | N-(3,3-diphenylpropyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |

| Standard InChI | InChI=1S/C26H25N3O2/c30-25(16-15-24-26(31)29-23-14-8-7-13-22(23)28-24)27-18-17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,27,30)(H,29,31) |

| Standard InChI Key | SJHYBEPDQCRSCB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCNC(=O)CCC2=NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

Introduction

N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic organic compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its molecular structure, which includes a quinoxaline ring and a diphenylpropyl group, both of which are known for their biological activity.

Synthesis of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide

The synthesis of this compound typically involves several steps, including nucleophilic attack by the amine on the carbonyl carbon of an acid derivative. The exact conditions can vary based on the specific reagents and catalysts used.

Synthesis Steps

-

Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including the quinoxaline derivative and the diphenylpropyl amine.

-

Coupling Reaction: The quinoxaline derivative is then coupled with the diphenylpropyl amine through a condensation reaction, often facilitated by a catalyst.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Structural Analysis

The structural analysis of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the compound's three-dimensional conformation and molecular structure.

NMR Spectroscopy

-

1H NMR: Provides information on the hydrogen atoms' environment within the molecule.

-

13C NMR: Offers insights into the carbon atoms' environment, helping to confirm the molecular structure.

Potential Applications

This compound has potential applications in various scientific fields due to its unique structure and properties. Research continues into optimizing its properties for enhanced therapeutic efficacy and reduced side effects.

Biological Activity

-

Mechanism of Action: The mechanism of action is likely related to its ability to interact with specific biological targets. Quantitative data regarding its efficacy would typically be derived from in vitro and in vivo studies assessing its pharmacodynamics and pharmacokinetics.

-

Anticancer Properties: Compounds with similar quinoxaline structures have shown anticancer activity, suggesting potential for N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide in this area.

Chemical Reactions

N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can participate in various chemical reactions, which are significant for understanding how it might interact with biological systems and its potential modifications for enhanced activity.

Reaction Types

-

Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.

-

Nucleophilic Substitution: The hydroxyl group on the quinoxaline ring can participate in nucleophilic substitution reactions.

Thermal Stability

The thermal stability of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can be analyzed using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). These analyses provide insights into the compound's stability under different temperature conditions.

Thermal Analysis Techniques

-

DSC: Measures the heat flow associated with phase transitions.

-

TGA: Measures the mass loss as a function of temperature.

Future Directions

-

Biological Studies: In-depth biological studies, including in vitro and in vivo tests, are necessary to understand its efficacy and safety profile.

-

Chemical Modifications: Exploring chemical modifications to enhance its activity and reduce potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume